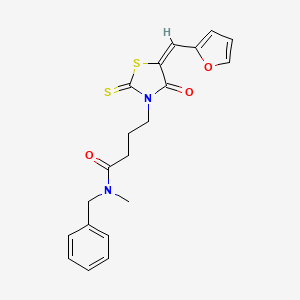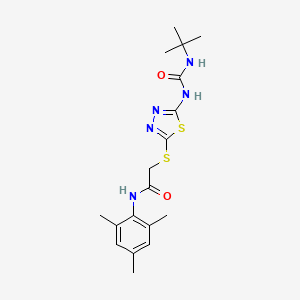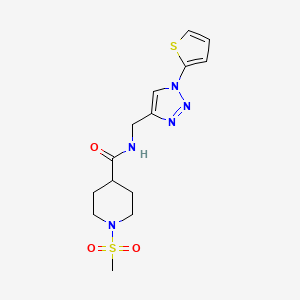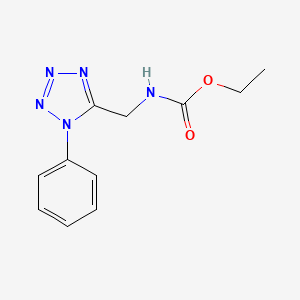![molecular formula C17H14FN3O2S2 B2787954 N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 895490-24-1](/img/structure/B2787954.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide, commonly known as AF-16, is a novel compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and promising biological properties. In
Wirkmechanismus
The mechanism of action of AF-16 is not yet fully understood. However, studies have suggested that AF-16 exerts its anti-cancer activity by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival. AF-16 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. AF-16 has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in regulating cell growth and survival.
Biochemical and Physiological Effects:
AF-16 has been shown to have a wide range of biochemical and physiological effects. Studies have shown that AF-16 can induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth and proliferation. AF-16 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. Additionally, AF-16 has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall biological activity.
Vorteile Und Einschränkungen Für Laborexperimente
AF-16 has several advantages for lab experiments. It is a novel compound with a unique chemical structure, which makes it a valuable tool for scientific research. AF-16 has also been shown to have potent biological activity against cancer cells, which makes it a promising candidate for developing new cancer therapies. However, there are also some limitations to using AF-16 in lab experiments. For example, the mechanism of action of AF-16 is not yet fully understood, which makes it difficult to optimize its use in experiments. Additionally, AF-16 is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on AF-16. One potential direction is to further investigate the mechanism of action of AF-16 and identify specific targets that it interacts with. This could lead to the development of more targeted and effective cancer therapies. Another direction is to explore the potential applications of AF-16 in other areas of scientific research, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to fully understand the advantages and limitations of using AF-16 in lab experiments and to optimize its use in scientific research.
Synthesemethoden
The synthesis of AF-16 involves the reaction of 2-((4-fluorophenyl)thio)acetic acid with 6-amino-2-benzothiazolecarboxamide in the presence of acetic anhydride. This reaction leads to the formation of AF-16 as a white crystalline solid. The purity of the compound can be improved by recrystallization using an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
AF-16 has been shown to exhibit a wide range of biological activities that make it a promising candidate for scientific research. One of the most significant applications of AF-16 is in the field of cancer research. Studies have shown that AF-16 has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and liver cancer. AF-16 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Eigenschaften
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZDTDPGCMURCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2787872.png)
![benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate](/img/structure/B2787873.png)
![N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2787874.png)
![N-cyclopentyl-2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2787876.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2787878.png)
![2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid](/img/structure/B2787879.png)
amine](/img/structure/B2787880.png)


![2-[(1S,2R)-2-Bromocyclopropyl]propan-2-ol](/img/structure/B2787883.png)
![3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenol](/img/structure/B2787885.png)

![2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol hydrochloride](/img/structure/B2787890.png)
